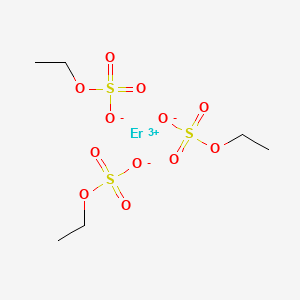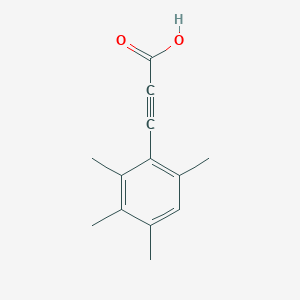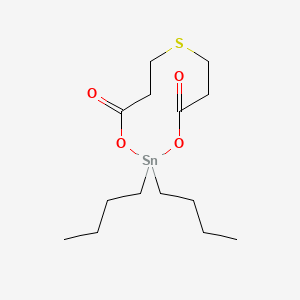
Dibutyltin 3,3'-thiodipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyltin 3,3’-thiodipropionate is an organotin compound with the molecular formula C14H26O4SSn. It is a derivative of thiodipropionic acid and is used in various industrial and scientific applications. This compound is known for its unique chemical properties and its role as an antioxidant and stabilizer in different materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyltin 3,3’-thiodipropionate can be synthesized through the esterification of thiodipropionic acid with dibutyltin oxide. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of dibutyltin 3,3’-thiodipropionate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyltin 3,3’-thiodipropionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: It can be reduced to form dibutyltin hydride under specific conditions.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Dibutyltin oxide and other tin-containing oxidation products.
Reduction: Dibutyltin hydride and related compounds.
Substitution: Various substituted dibutyltin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyltin 3,3’-thiodipropionate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antioxidant in biological systems.
Medicine: Studied for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Employed as a stabilizer in plastics and other materials to prevent oxidative degradation.
Mécanisme D'action
The mechanism of action of dibutyltin 3,3’-thiodipropionate involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species, neutralizing them and preventing oxidative damage to materials and biological systems. Its molecular targets include free radicals and other reactive species, and it operates through pathways involving electron transfer and radical stabilization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Didodecyl 3,3’-thiodipropionate
- Dicetyl thiodipropionate
- Dimyristyl thiodipropionate
- Distearyl thiodipropionate
- Ditridecyl thiodipropionate
Uniqueness
Dibutyltin 3,3’-thiodipropionate is unique due to its specific ester groups and its ability to act as both an antioxidant and a stabilizer. Compared to other similar compounds, it offers distinct advantages in terms of its reactivity and stability, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
4981-24-2 |
|---|---|
Formule moléculaire |
C14H26O4SSn |
Poids moléculaire |
409.1 g/mol |
Nom IUPAC |
2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione |
InChI |
InChI=1S/C6H10O4S.2C4H9.Sn/c7-5(8)1-3-11-4-2-6(9)10;2*1-3-4-2;/h1-4H2,(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clé InChI |
IJQTVZYMPBLNGO-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn]1(OC(=O)CCSCCC(=O)O1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





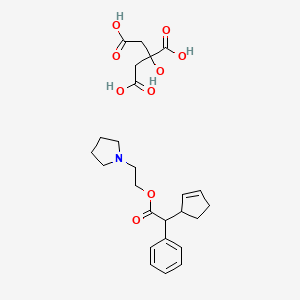

![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
![N'-(5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ylidene)-4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B14738425.png)

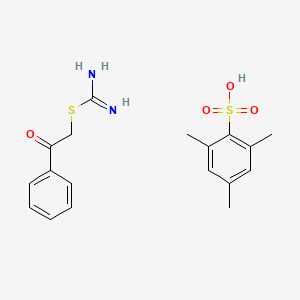
![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
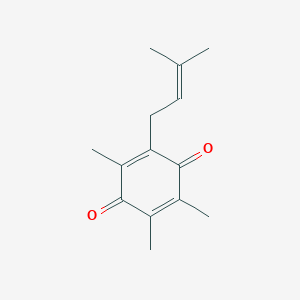
![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)
